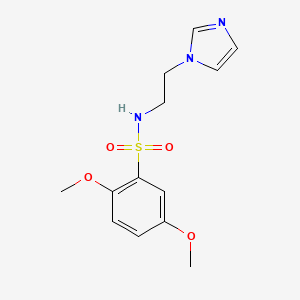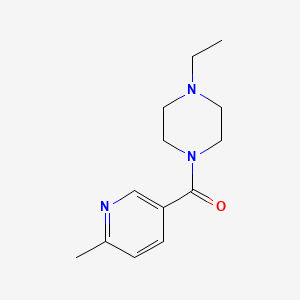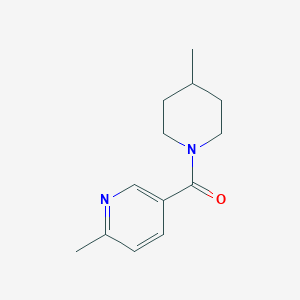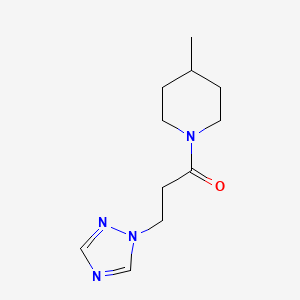
N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide, also known as BMPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMPC is a cyclopropane-containing molecule that has been synthesized using a variety of methods.
Aplicaciones Científicas De Investigación
N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide has been investigated as a potential drug candidate for the treatment of cancer, diabetes, and neurological disorders. In biochemistry, N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide has been used as a tool to study the structure and function of proteins. In material science, N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide has been explored for its potential applications in the development of new materials with unique properties.
Mecanismo De Acción
The exact mechanism of action of N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide is not fully understood. However, it has been shown to interact with specific proteins and enzymes, altering their structure and function. N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide has been found to inhibit the activity of certain enzymes, including histone deacetylases and protein tyrosine phosphatases. These enzymes play important roles in various cellular processes, and their inhibition by N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide may lead to changes in cellular function.
Biochemical and Physiological Effects:
N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide has been found to induce cell death and inhibit cell proliferation. In diabetic mice, N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide has been shown to improve glucose tolerance and insulin sensitivity. In neurological disorders, N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide has been found to protect neurons from damage and improve cognitive function. These effects are likely due to the interactions of N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide with specific proteins and enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide has several advantages for lab experiments, including its high purity and stability. However, N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide is relatively expensive and may not be readily available in large quantities. Additionally, the exact mechanism of action of N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide. One area of interest is the development of N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide-based drugs for the treatment of cancer, diabetes, and neurological disorders. Another area of interest is the exploration of N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide's potential applications in material science, particularly in the development of new materials with unique properties. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide and its interactions with specific proteins and enzymes.
Métodos De Síntesis
N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide can be synthesized using various methods, including the reaction of 2-methylcyclopropanecarboxylic acid with tert-butyl isocyanide, followed by the reaction with 5-bromo-2-methylpyrazole. Another method involves the reaction of 2-methylcyclopropanecarboxylic acid with tert-butyl isocyanide, followed by the reaction with 5-tert-butyl-2-methylpyrazole-3-carboxylic acid chloride. These methods have been optimized to yield high purity N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide.
Propiedades
IUPAC Name |
N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-8-6-9(8)12(17)14-11-7-10(13(2,3)4)15-16(11)5/h7-9H,6H2,1-5H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCZZHWSMQEVST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2=CC(=NN2C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-Methoxy-4-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-ylamino)phenyl]pyrrolidin-2-one](/img/structure/B7506509.png)



![4-[(5-Phenyl-1,3-oxazol-2-yl)methyl]morpholine](/img/structure/B7506557.png)
![3-[(3-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7506567.png)

![1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7506574.png)





![1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperidin-3-ol](/img/structure/B7506601.png)